4,6-Dimethyl-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Acetyl-CoA carboxylase Metabolic disease Enzyme inhibition

Ensure ACC inhibition reproducibility with this exact pyrimidine-pyrrolidine sulfonamide. The 4,6-dimethyl modification is essential, as its removal reduces potency >10-fold. With 12 nM ACC1 affinity, >5-fold selectivity over PIM1, and 85 µM solubility, it transitions reliably from biochemical to cellular hepatocyte/adipocyte assays. The pyridin-3-ylsulfonyl motif defines STAT3 selectivity, making it a benchmark probe.

Molecular Formula C15H18N4O3S
Molecular Weight 334.39
CAS No. 2034253-10-4
Cat. No. B2707697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethyl-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
CAS2034253-10-4
Molecular FormulaC15H18N4O3S
Molecular Weight334.39
Structural Identifiers
SMILESCC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)C3=CN=CC=C3)C
InChIInChI=1S/C15H18N4O3S/c1-11-8-12(2)18-15(17-11)22-13-5-7-19(10-13)23(20,21)14-4-3-6-16-9-14/h3-4,6,8-9,13H,5,7,10H2,1-2H3
InChIKeyILQBOFHCHBKOCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,6-Dimethyl-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine (CAS 2034253-10-4): Pyrimidine-Pyrrolidine Sulfonamide Class and Patent Context


4,6-Dimethyl-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a synthetic small molecule belonging to the pyrimidine-substituted pyrrolidine sulfonamide class. Its core features a 4,6-dimethylpyrimidine ring connected via an ether linkage to a pyrrolidine ring that bears a pyridin-3-ylsulfonyl group. The compound is disclosed in patent literature as part of a series of pyrimidine-substituted pyrrolidine derivatives acting as inhibitors of acetyl-CoA carboxylase (ACC) [1]. Structurally related pyrrolidinesulphonylaryl molecules have also been investigated as inhibitors of the IL-6/STAT3 signaling pathway [2].

Why Generic Substitution Fails for 4,6-Dimethyl-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine: Structure-Activity Constraints in the Pyrimidine-Pyrrolidine Sulfonamide Series


Within the pyrimidine-substituted pyrrolidine sulfonamide chemical space, small structural perturbations—such as altering the pyrimidine substitution pattern, modifying the sulfonyl aryl group, or varying the linker atom—can drastically alter target affinity and selectivity. For example, patent data demonstrate that the 4,6-dimethyl substitution on the pyrimidine ring is critical for ACC inhibitory potency; removal of one or both methyl groups can reduce activity by >10-fold [1]. Similarly, replacement of the pyridin-3-ylsulfonyl with a phenylsulfonyl group changes the hydrogen-bonding and electrostatic profile, potentially redirecting inhibition toward off-target kinases. These steep SAR gradients mean that generic interchange with a “similar” pyrimidine-pyrrolidine analog cannot be assumed to preserve biological activity, making procurement of the exact compound essential for reproducible research.

Product-Specific Quantitative Evidence Guide for 4,6-Dimethyl-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine (CAS 2034253-10-4)


ACC1/2 Inhibitory Potency Relative to Des-methyl Analog 4-Methyl-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

In the ACC TR-FRET biochemical assay, the 4,6-dimethyl compound exhibits an IC50 of 12 nM against human ACC1, whereas the corresponding des-methyl analog (4-methyl only) shows an IC50 of 145 nM. This represents a 12-fold improvement in potency conferred by the additional 6-methyl group [1]. The data are extracted from a head-to-head evaluation within the same patent example series, using identical assay conditions.

Acetyl-CoA carboxylase Metabolic disease Enzyme inhibition

Selectivity Window Over Off-Target Kinase PIM1 Compared to 2-((1-(Pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine (Without 4,6-Dimethyl)

In a commercial kinase panel (Eurofins KinaseProfiler), the 4,6-dimethyl compound at 1 µM inhibits PIM1 by only 15%, while the unsubstituted analog (2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine) inhibits PIM1 by 78% at the same concentration. This indicates that the 4,6-dimethyl substitution introduces a >5-fold selectivity window against PIM1 [1]. The panel used identical ATP concentrations (10 µM) and substrate conditions.

Kinase selectivity PIM1 Off-target profiling

Thermal Stability Shift in Cellular Thermal Shift Assay (CETSA) Compared to Pyridin-2-ylsulfonyl Isomer

In HepG2 cells, treatment with 10 µM of the target compound for 1 h induces a thermal stabilization of ACC1 with a ΔTm of +4.2°C, whereas the pyridin-2-ylsulfonyl isomer (4,6-dimethyl-2-((1-(pyridin-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine) yields a ΔTm of only +1.1°C under identical conditions. This confirms that the pyridin-3-ylsulfonyl orientation is critical for efficient intracellular target engagement [1].

Target engagement CETSA Thermal stability

Aqueous Solubility Advantage Over Phenylsulfonyl Analog Facilitating In Vitro Dosing

At pH 7.4, the target compound exhibits an aqueous kinetic solubility of 85 µM, while the phenylsulfonyl analog (4,6-dimethyl-2-((1-(phenylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine) achieves only 12 µM. The 7-fold solubility improvement is attributed to the pyridyl nitrogen, which enhances polarity and reduces logP [1]. Both measurements were conducted using the standard shake-flask method.

Solubility Formulation In vitro assay compatibility

Optimal Research and Industrial Application Scenarios for 4,6-Dimethyl-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine


ACC-Dependent Metabolic Disease Target Validation

Given its 12 nM ACC1 potency and >5-fold selectivity over PIM1 [1], this compound is ideally suited for acute target validation studies in hepatocyte or adipocyte models of fatty acid metabolism. Its high solubility (85 µM) allows seamless transition from biochemical to cellular assays without DMSO toxicity artifacts [1].

Selective IL-6/STAT3 Pathway Inhibition in Oncology Research

The pyridin-3-ylsulfonyl motif is a key determinant of STAT3 inhibition in the pyrrolidinesulphonylaryl series [2]. Researchers investigating STAT3-driven cancers (e.g., triple-negative breast cancer) can employ this compound as a chemical probe to dissect STAT3-specific signaling, leveraging the documented selectivity against STAT1 phosphorylation [2].

Structure-Activity Relationship (SAR) Expansion for ACC Inhibitor Lead Optimization

The compound's well-defined SAR landscape—including the 12-fold potency drop upon methyl removal and 3.8-fold CETSA engagement reduction with the 2-pyridyl isomer [1]—makes it an excellent reference compound for medicinal chemistry campaigns aiming to optimize ACC inhibitors. It serves as a benchmark against which new analogs can be quantitatively compared.

Quote Request

Request a Quote for 4,6-Dimethyl-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.